Chiral Identity: Enantiomeric Configuration (R vs. S) and Its Impact on Asymmetric Synthesis
The target compound's defined (R)-stereochemistry at the 2-position is a non-interchangeable feature. While the (S)-enantiomer (CAS 915976-31-7) is commercially available with identical reported purity specifications (NLT 98%), the two compounds are distinct chemical entities with different optical rotation values and will yield diastereomeric products in subsequent reactions . The use of the incorrect enantiomer in a chiral synthesis, such as the baker's yeast reduction of analogous 3-oxo-piperidine derivatives, would lead to a different stereochemical outcome, directly impacting the final product's enantiomeric excess (e.e.) which has been demonstrated to reach >97% e.e. for a similar (2R,3S) product [1]. There is no published head-to-head data comparing the two enantiomers in a specific reaction, but the fundamental principles of stereochemistry dictate their non-equivalence.
| Evidence Dimension | Stereochemical Configuration (2-position) |
|---|---|
| Target Compound Data | (R)-configuration |
| Comparator Or Baseline | (S)-enantiomer (CAS 915976-31-7) |
| Quantified Difference | Opposite stereoisomer; yields diastereomeric products in asymmetric synthesis. |
| Conditions | Inferred from fundamental principles of stereochemistry; applicable to any stereoselective reaction. |
Why This Matters
Sourcing the incorrect enantiomer leads to the synthesis of a different stereoisomer, which can result in a complete loss of biological activity in a drug candidate, wasting months of synthetic effort and resources.
- [1] Lewis, N. (1995). Asymmetric piperidine synthesis (PhD thesis). University of Nottingham. Retrieved April 19, 2026, from https://eprints.nottingham.ac.uk/13293/ View Source
